![molecular formula C8H7ClN2S B145216 4-Chloro-7-methylbenzo[d]thiazol-2-amine CAS No. 126920-72-7](/img/structure/B145216.png)

4-Chloro-7-methylbenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

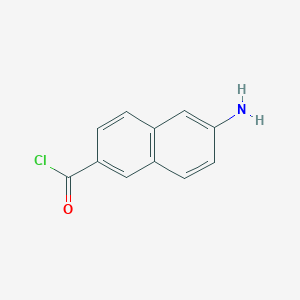

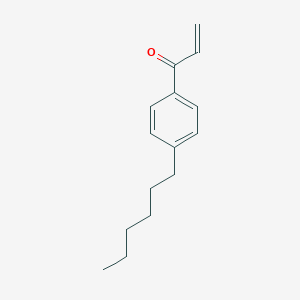

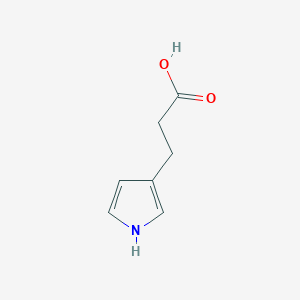

4-Chloro-7-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S and a molecular weight of 198.67 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Amines, such as 4-Chloro-7-methylbenzo[d]thiazol-2-amine, are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various techniques. .Applications De Recherche Scientifique

Antiproliferative Activity Determination

The compound 4-Chloro-7-methylbenzo[d]thiazol-2-amine has been used in biological activity assays to determine antiproliferative activity. This involves testing on cell lines such as T-Jurkat and peripheral mononuclear blood cells (PBMCs) to evaluate the compound’s effectiveness in inhibiting cell growth, which is crucial in cancer research .

Anticancer Evaluation

In vitro studies have been conducted to assess the anticancer properties of this compound. These evaluations are essential for developing new cancer treatments and understanding how the compound interacts with cancer cells .

COX Enzyme Inhibition

The compound has shown potential in inhibiting cyclooxygenases (COX-1, COX-2) enzymes. This is significant because COX enzymes are involved in the inflammatory process, and their inhibition can lead to anti-inflammatory effects, which are beneficial in treating various diseases .

Safety and Hazards

Orientations Futures

Thiazoles, which include 4-Chloro-7-methylbenzo[d]thiazol-2-amine, have been found in many potent biologically active compounds. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, they are a good template for further drug development .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

4-Chloro-7-methylbenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to downstream effects such as a reduction in inflammation and pain.

Result of Action

The primary result of the action of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can reduce the signs and symptoms of inflammation, such as redness, swelling, and pain.

Propriétés

IUPAC Name |

4-chloro-7-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQJVDKGKSNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methylbenzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

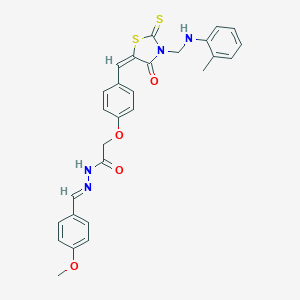

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

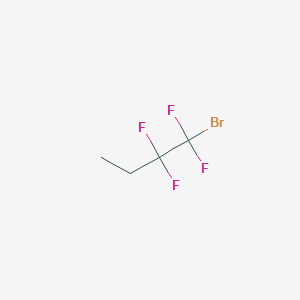

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)